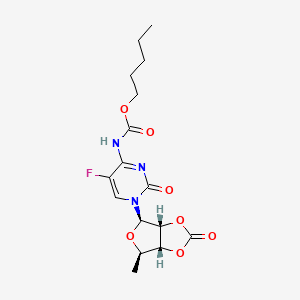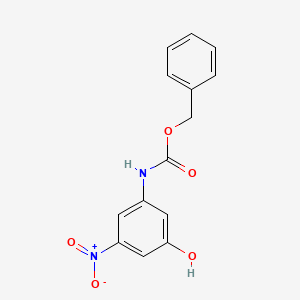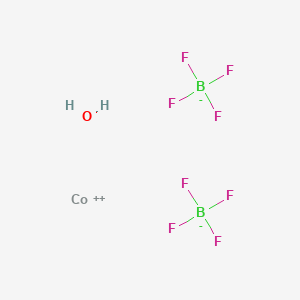
Capecitabine-2',3'-cyclic Carbonate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Capecitabine-2’,3’-cyclic Carbonate involves the crystallization of an intermediate compound, 2’,3’-bis-O-acetyl-5’-deoxy-5-fluoro-N-(pentyloxycarbonyl)cytidine, using isopropyl ether and acetonitrile . This process converts an oil-like substance into a solid, improving the yield and purity of the intermediate . The final crystallization and refinement of Capecitabine-2’,3’-cyclic Carbonate are performed using dichloromethane and toluene .
Industrial Production Methods: Industrial production methods for Capecitabine-2’,3’-cyclic Carbonate focus on optimizing yield and purity while reducing costs. The use of specific solvents like isopropyl ether and acetonitrile for intermediate crystallization and dichloromethane and toluene for final crystallization are key steps in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Capecitabine-2’,3’-cyclic Carbonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a more oxidized form of the compound, while reduction may yield a more reduced form .
Aplicaciones Científicas De Investigación
Capecitabine-2’,3’-cyclic Carbonate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Medicine: It has shown potential in cancer treatment due to its ability to inhibit tumor cell proliferation.
Industry: It is used in the development of new anticancer drugs and therapies.
Mecanismo De Acción
Capecitabine-2’,3’-cyclic Carbonate exerts its effects by inhibiting the proliferation of tumor cells. It is metabolized to 5-fluorouracil in vivo by carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase sequentially . The active metabolite, 5-fluorouracil, inhibits thymidylate synthase, blocking the methylation of deoxyuridylic acid to thymidylic acid, thereby interfering with DNA synthesis . This inhibition leads to the suppression of tumor cell growth and proliferation .
Comparación Con Compuestos Similares
Capecitabine: A prodrug of 5-fluorouracil used in cancer treatment.
5-Fluorouracil: An antimetabolite used in the treatment of various cancers.
Cytarabine: A chemotherapy agent used to treat certain types of leukemia.
Uniqueness: Capecitabine-2’,3’-cyclic Carbonate is unique due to its cyclic carbonate structure, which enhances its stability and bioavailability compared to other similar compounds . This structural feature allows for more efficient delivery and activation within the body, making it a promising candidate for cancer therapy .
Propiedades
IUPAC Name |
pentyl N-[1-[(3aR,4R,6R,6aR)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O7/c1-3-4-5-6-24-15(22)19-12-9(17)7-20(14(21)18-12)13-11-10(8(2)25-13)26-16(23)27-11/h7-8,10-11,13H,3-6H2,1-2H3,(H,18,19,21,22)/t8-,10-,11-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAMAYSBXXKQPB-UORFTKCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C3C(C(O2)C)OC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@H]3[C@@H]([C@H](O2)C)OC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921769-65-5 | |
| Record name | 2',3'-O-Carbonyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0921769655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-O-carbonyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',3'-O-CARBONYL-5'-DEOXY-5-FLUORO-N4-(PENTYLOXYCARBONYL)CYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98DRJ1XQ80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-tert-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8034359.png)
![N-benzyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8034363.png)
![tert-butyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxy-1H-indole-1-carboxylate](/img/structure/B8034371.png)
![4-hydroxy-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8034374.png)
![1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate](/img/structure/B8034379.png)





![Ruthenium, bis(acetato-kappaO,kappaO')[1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kappaP]]-, (OC-6-22)-](/img/structure/B8034451.png)

